

Application Notes and Protocols: ^1H and ^{13}C NMR Analysis of Nigrolineaxanthone V

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Compound of Interest

Compound Name: Nigrolineaxanthone V

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Introduction

Nigrolineaxanthone V is a xanthone derivative isolated from the stem bark of *Garcinia nigrolineata*. The structural elucidation of this natural product, like many others, relies heavily on nuclear magnetic resonance (NMR) spectroscopy. This document provides a summary of the expected ^1H and ^{13}C NMR spectral data for **Nigrolineaxanthone V**, based on published literature. Furthermore, it outlines a general protocol for acquiring high-quality NMR data for this class of compounds, which is essential for structure verification, purity assessment, and further research in drug discovery and development. The structural information of **Nigrolineaxanthone V** and its analogues is critical for understanding their biological activities.

Data Presentation

While the definitive ^1H and ^{13}C NMR data for **Nigrolineaxanthone V** is contained within the publication "Xanthonenes from the stem bark of *Garcinia nigrolineata*" (Phytochemistry. 2003 Nov;64(6):1149-56), the specific chemical shift and coupling constant values are not publicly available in the accessible literature.^[1] The isolation of Nigrolineaxanthonenes A-I, including V, was described, and their structures were determined using 1D and 2D NMR spectroscopy.^[1]

For illustrative purposes and to provide a template for researchers, the following tables are structured to present such data once obtained.

Table 1: ^1H NMR Data of **Nigrolineaxanthone V** (in CDCl_3 , at a specified frequency)

| Position | δ (ppm) | Multiplicity | J (Hz) |
|------------------|------------------|------------------|------------------|
| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Table 2: ^{13}C NMR Data of **Nigrolineaxanthone V** (in CDCl_3 , at a specified frequency)

| Position | δ (ppm) |
|------------------|------------------|
| Data Unavailable | Data Unavailable |

Experimental Protocols

The following is a generalized protocol for the acquisition of ^1H and ^{13}C NMR spectra of xanthones like **Nigrolineaxanthone V**.

1. Sample Preparation

- Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl_3) is a common choice for xanthones. Other solvents like acetone-d₆, methanol-d₄, or DMSO-d₆ can be used depending on the solubility of the specific compound.
- Sample Concentration:** Dissolve approximately 5-10 mg of the purified **Nigrolineaxanthone V** in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.
- Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for ^1H and ^{13}C NMR, with its signal set to 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.
- Filtration:** Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

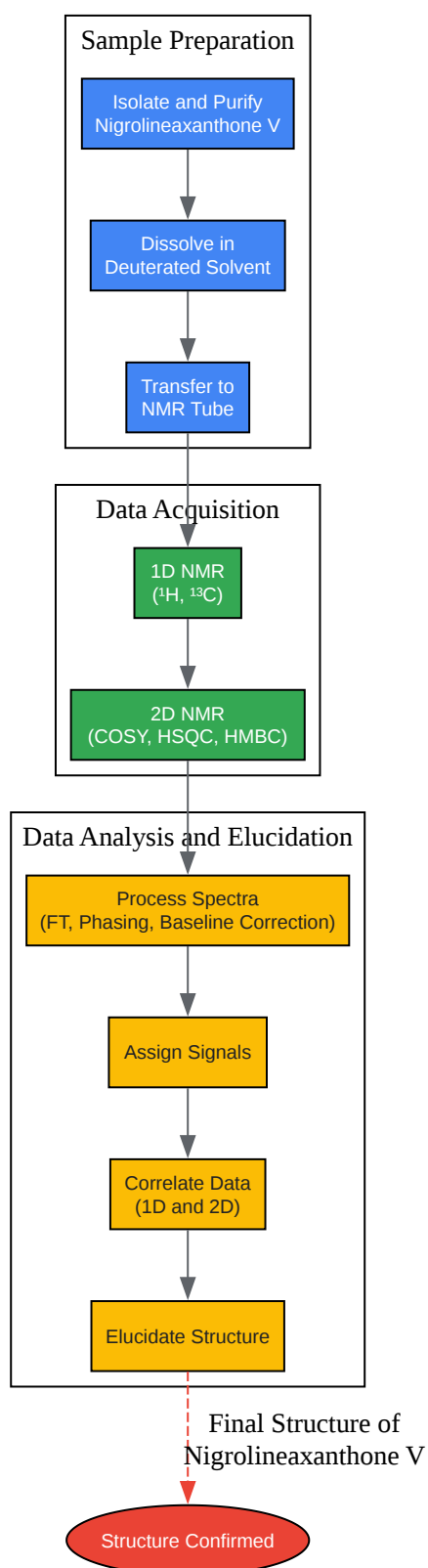
2. NMR Spectrometer Setup and Data Acquisition

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is crucial for resolving complex spin systems in natural products.
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-64 scans, depending on the sample concentration.
 - Temperature: 298 K (25 °C).
- ^{13}C NMR Acquisition Parameters (Typical):
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, or more, as the ^{13}C nucleus is much less sensitive than ^1H .
 - Temperature: 298 K (25 °C).
- 2D NMR Experiments: For complete structural elucidation, a suite of 2D NMR experiments is essential. These include:
 - COSY (Correlation Spectroscopy): To identify proton-proton couplings.

- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for assembling the molecular skeleton.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate stereochemistry.

Mandatory Visualization

The logical workflow for the NMR analysis of **Nigrolineaxanthone V**, from sample preparation to final structure elucidation, can be visualized as follows:



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Caption: Workflow for NMR Analysis of **Nigrolineaxanthone V**.

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References

- 1. Xanthoness from the stem bark of *Garcinia nigrolineata* - PubMed [pubmed.ncbi.nlm.nih.gov]
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